2-[(2-chloro-4-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. This compound is characterized by its unique structure, which includes a pyrimidoquinoline core substituted with various functional groups, including chloro, fluoro, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core.
Introduction of Substituents: The chloro, fluoro, and methyl groups are introduced through substitution reactions.
Sulfur Introduction: The sulfanyl group is introduced through thiolation reactions, typically using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C27H25ClFN3O2S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H25ClFN3O2S/c1-14-4-6-15(7-5-14)21-22-19(11-27(2,3)12-20(22)33)30-24-23(21)25(34)32-26(31-24)35-13-16-8-9-17(29)10-18(16)28/h4-10,21H,11-13H2,1-3H3,(H2,30,31,32,34) |
InChI Key |
UXTDAJMTQZXKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
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